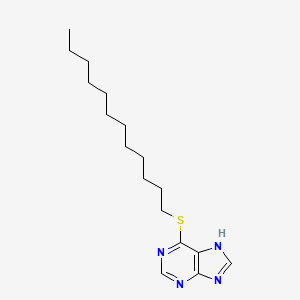![molecular formula C19H38ClN2O5P B14006127 4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 52814-00-3](/img/structure/B14006127.png)
4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple piperidine rings and a chloromethyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves multiple steps, starting from the preparation of the piperidine rings. The reaction typically involves the chloromethylation of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone, followed by phosphorylation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the required product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone: A precursor in the synthesis of the compound.
4-Chloromethyl-2,2,6,6-tetramethylpiperidine: Shares structural similarities but lacks the phosphoryl and hydroxyl groups.
Uniqueness
The uniqueness of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine lies in its multifunctional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52814-00-3 |
|---|---|
Molekularformel |
C19H38ClN2O5P |
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
4-[chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C19H38ClN2O5P/c1-16(2)9-14(10-17(3,4)21(16)23)26-28(25,13-20)27-15-11-18(5,6)22(24)19(7,8)12-15/h14-15,23-24H,9-13H2,1-8H3 |
InChI-Schlüssel |
KQFJSUWTVBRWMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(CCl)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


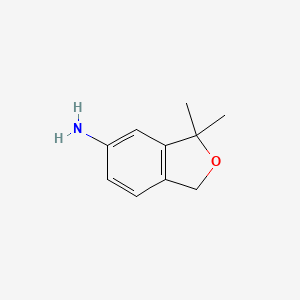
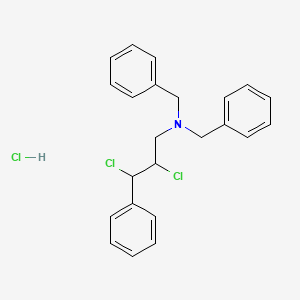
![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)

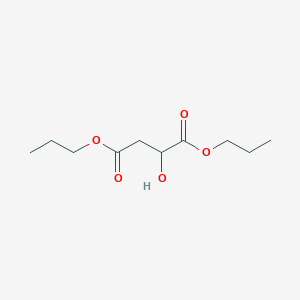
![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
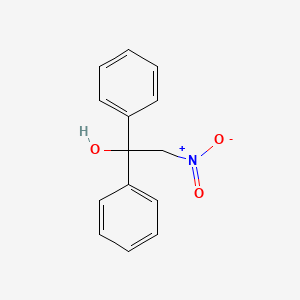
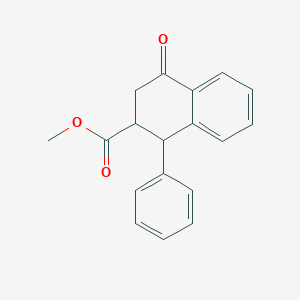
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)



